3,6-Dibromo-5-fluoro-1-methyl-1H-indazole
CAS No.: 1286734-91-5
Cat. No.: VC0170534
Molecular Formula: C8H5Br2FN2
Molecular Weight: 307.948
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1286734-91-5 |
---|---|
Molecular Formula | C8H5Br2FN2 |
Molecular Weight | 307.948 |
IUPAC Name | 3,6-dibromo-5-fluoro-1-methylindazole |
Standard InChI | InChI=1S/C8H5Br2FN2/c1-13-7-3-5(9)6(11)2-4(7)8(10)12-13/h2-3H,1H3 |
Standard InChI Key | AKFXXKOJIJEJAC-UHFFFAOYSA-N |
SMILES | CN1C2=CC(=C(C=C2C(=N1)Br)F)Br |
Introduction
Chemical Identity and Structure
3,6-Dibromo-5-fluoro-1-methyl-1H-indazole consists of a fused five-membered and six-membered ring system containing nitrogen atoms, which forms the indazole core structure. This scaffold is further modified with two bromine atoms (at positions 3 and 6), a fluorine atom (at position 5), and a methyl group attached to one of the nitrogen atoms (position 1).
Basic Identifiers
Parameter | Value |
---|---|
CAS Registry Number | 1286734-91-5 |
Molecular Formula | C₈H₅Br₂FN₂ |
Molecular Weight | 307.948 g/mol |
IUPAC Name | 3,6-dibromo-5-fluoro-1-methylindazole |
InChI | InChI=1S/C8H5Br2FN2/c1-13-7-3-5(9)6(11)2-4(7)8(10)12-13/h2-3H,1H3 |
InChI Key | AKFXXKOJIJEJAC-UHFFFAOYSA-N |
SMILES | CN1C2=CC(=C(C=C2C(=N1)Br)F)Br |
Structural Features
The compound features an indazole core with strategically positioned halogens. The bromine atoms at positions 3 and 6, along with the fluorine at position 5, create a unique electronic environment within the molecule. The methyl group at position 1 (N-1) distinguishes this compound from its unmethylated analog and influences its reactivity and physical properties .
Physical and Chemical Properties
3,6-Dibromo-5-fluoro-1-methyl-1H-indazole exhibits properties typical of halogenated heterocyclic compounds, with some distinctive characteristics due to its specific substitution pattern.
Physical Properties
Property | Description |
---|---|
Physical State | Solid at room temperature |
Appearance | Typically a crystalline solid |
Solubility | Moderate solubility in organic solvents; limited solubility in water |
Stability | Stable under standard laboratory conditions |
Chemical Properties
The compound's indazole core provides a rigid scaffold with specific spatial arrangement of substituents, which can be advantageous for targeted interactions with biological systems. The N-methylation at position 1 protects one of the nitrogen atoms while leaving the aromatic system intact for potential reactions .
Reactivity and Chemical Behavior
3,6-Dibromo-5-fluoro-1-methyl-1H-indazole undergoes various chemical reactions, primarily dictated by its halogen substituents and indazole core structure.
Stability Considerations
The compound generally exhibits good stability under standard laboratory conditions but may be sensitive to strong nucleophiles, acids, or bases that could affect the halogen substituents or the indazole ring system. Special storage considerations would typically include protection from light, moisture, and reactive chemical environments .
Applications and Research Significance
Pharmaceutical Applications
Halogenated indazoles, including 3,6-Dibromo-5-fluoro-1-methyl-1H-indazole, have significant potential in medicinal chemistry due to several factors:
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The indazole scaffold appears in various bioactive compounds and pharmaceuticals
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Halogen substituents often enhance metabolic stability and binding affinity to biological targets
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The specific substitution pattern can influence selectivity for different biological receptors or enzymes
While no specific biological activities are reported for 3,6-Dibromo-5-fluoro-1-methyl-1H-indazole in the search results, related indazole derivatives have shown activity against infectious, neurodegenerative, and inflammatory disorders, as well as antimicrobial properties .
Synthetic Applications
This compound serves as a versatile building block in organic synthesis due to its specific substitution pattern. The bromine atoms provide handles for further functionalization through various coupling reactions, allowing for the generation of more complex structures. This makes it valuable in the development of compound libraries for drug discovery programs .
Research Tools
Halogenated compounds like 3,6-Dibromo-5-fluoro-1-methyl-1H-indazole can be used as intermediates in the preparation of specialized research tools. For example, fluorinated compounds can sometimes serve as probes for 19F NMR spectroscopy in biological systems, as demonstrated with other fluorinated aromatics .
Supplier | Product Reference | Available Sizes | Price (where provided) |
---|---|---|---|
Cymitquimica | IN-DA000YA3 | 100mg, 250mg | 211.00 € (100mg), 257.00 € (250mg) |
Apollo Scientific | PC51023 | 250mg, 1g | 161.00 € (250mg), 432.00 € (1g) |
Vulcanchem | VC0170534 | Not specified | Not provided |
MACKLIN | Not provided | 100mg, 250mg, 1g | $133.57 (100mg), $226.71 (250mg), $750.29 (1g) |
This information was compiled from multiple suppliers listed in the search results .
Related Compounds
Several structurally related compounds share similarities with 3,6-Dibromo-5-fluoro-1-methyl-1H-indazole, offering insights into structure-activity relationships and alternative synthetic pathways.
Structural Analogs
Compound | CAS Number | Structural Difference |
---|---|---|
6-Bromo-5-fluoro-1-methyl-1H-indazole | 1286734-86-8 | Lacks the bromine at position 3 |
6-Bromo-3-chloro-5-fluoro-1-methyl-1H-indazole | 1286734-93-7 | Has chlorine instead of bromine at position 3 |
3,6-Dibromo-5-fluoro-1H-indazole | 1286734-81-3 | Lacks the methyl group at N-1 position |
5-Bromo-4-fluoro-1H-indazole | Not provided | Different halogen positions |
3-Bromo-4-fluoro-1-methyl-1H-indazole | Not provided | Different halogen positions |
These related compounds demonstrate the structural diversity within this class of halogenated indazoles and offer alternative options for specific applications where the exact substitution pattern is critical .
Synthesis of Analogs
The preparation of related compounds often follows similar synthetic strategies. For instance, the N-methylation of 5-bromo-1H-indazole produces both 5-bromo-1-methyl-1H-indazole and 5-bromo-2-methyl-2H-indazole, demonstrating the regioselectivity challenges in indazole chemistry .
Similarly, bromination reactions of indazoles can be achieved under various conditions, including ultrasound-assisted methods, as demonstrated in the preparation of compounds like 3-bromo-5-fluoro-2-phenyl-2H-indazole .
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